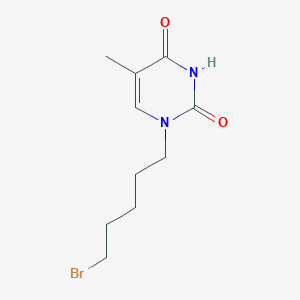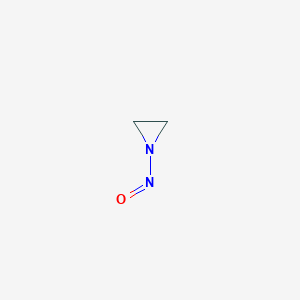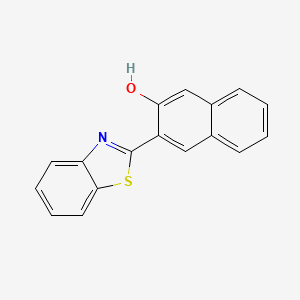
3-(1,3-Benzothiazol-2(3H)-ylidene)naphthalen-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Benzothiazol-2(3H)-ylidene)naphthalen-2(3H)-one is a heterocyclic compound that combines the structural features of benzothiazole and naphthalene
Preparation Methods
The synthesis of 3-(1,3-Benzothiazol-2(3H)-ylidene)naphthalen-2(3H)-one typically involves the reaction of 2-aminobenzothiazole with naphthalene-2,3-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-(1,3-Benzothiazol-2(3H)-ylidene)naphthalen-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(1,3-Benzothiazol-2(3H)-ylidene)naphthalen-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: The compound is explored for its applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzothiazol-2(3H)-ylidene)naphthalen-2(3H)-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-(1,3-Benzothiazol-2(3H)-ylidene)naphthalen-2(3H)-one can be compared with other similar compounds, such as:
2-Aminobenzothiazole: A precursor in the synthesis of the compound.
Naphthalene-2,3-dione: Another precursor used in the synthesis.
Benzothiazole derivatives:
The uniqueness of this compound lies in its combined structural elements, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
25389-29-1 |
|---|---|
Molecular Formula |
C17H11NOS |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)naphthalen-2-ol |
InChI |
InChI=1S/C17H11NOS/c19-15-10-12-6-2-1-5-11(12)9-13(15)17-18-14-7-3-4-8-16(14)20-17/h1-10,19H |
InChI Key |
AXQGQDRAEYMDQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C3=NC4=CC=CC=C4S3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


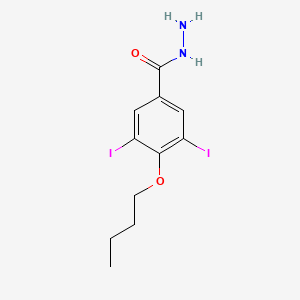
![9-Thiabicyclo[3.3.1]nonane-2,6-dithiol](/img/structure/B14684096.png)

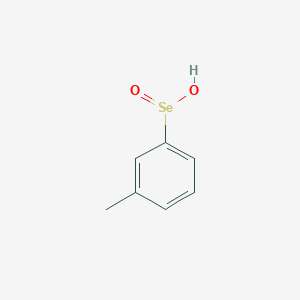
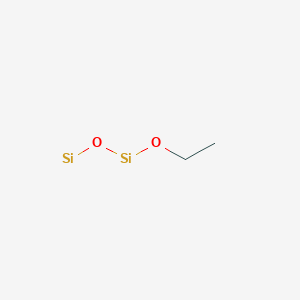
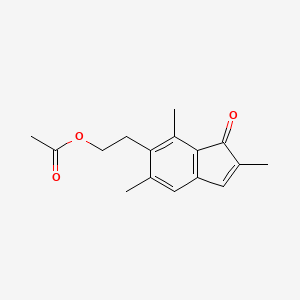

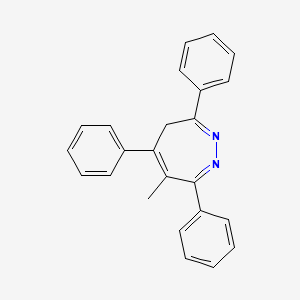
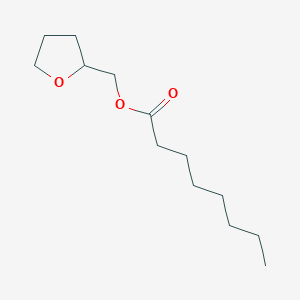
![2-Nitrospiro[cyclopropane-1,9'-fluorene]](/img/structure/B14684154.png)
![5-(Benzylsulfanyl)-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14684158.png)

